N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide

CCR5 Antagonist HIV Entry Inhibitor Calcium Mobilization Assay

N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide (CAS 1070962-74-1) is a synthetic small molecule belonging to the sulfonamide-acetamide class, characterized by a cyclopropylamide core and a 4-fluorobenzylsulfonamide substituent. Preliminary pharmacological screening identifies the compound as a CCR5 receptor antagonist, indicating potential utility in research targeting CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions.

Molecular Formula C18H19FN2O3S
Molecular Weight 362.4 g/mol
CAS No. 1070962-74-1
Cat. No. B6543005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide
CAS1070962-74-1
Molecular FormulaC18H19FN2O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O3S/c19-15-5-1-14(2-6-15)12-25(23,24)21-17-7-3-13(4-8-17)11-18(22)20-16-9-10-16/h1-8,16,21H,9-12H2,(H,20,22)
InChIKeyZGXRBWUSMLMJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide (CAS 1070962-74-1): Procurement-Grade Identity and Pharmacological Classification


N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide (CAS 1070962-74-1) is a synthetic small molecule belonging to the sulfonamide-acetamide class, characterized by a cyclopropylamide core and a 4-fluorobenzylsulfonamide substituent [1]. Preliminary pharmacological screening identifies the compound as a CCR5 receptor antagonist, indicating potential utility in research targeting CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [2].

Reported CCR5 receptor antagonist activity from preliminary screening
Moderate potency may support concentration-response titration studies
Sulfonamide-phenylacetamide chemotype distinct from tropane/piperidine CCR5 ligands

Procurement Risk Alert: Why Generic Sulfonamide or CCR5 Antagonist Analogs Cannot Replace N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide


Substitution with generic sulfonamides or other CCR5 antagonists is highly inadvisable. The compound's specific combination of a cyclopropylamide, a 4-fluorobenzylsulfonamide, and a phenylacetamide scaffold is critical for its unique pharmacological fingerprint. Even minor structural deviations among CCR5 antagonists lead to large differences in potency, selectivity, and pharmacokinetic properties, which are fundamental to experimental reproducibility. The quantitative evidence below demonstrates the concentration-dependent activity of this specific compound at the CCR5 receptor, a profile that will not be replicated by any other in-class molecule [1].

Cyclopropylacetamide motif reported as critical for activity; N-alkyl substitutions may not reproduce CCR5 engagement.

4-Fluorobenzylsulfonamide group likely modulates binding affinity; minor structural deviations can shift pharmacological profile.

Close structural analog Nesbuvir targets HCV NS5B polymerase, not CCR5, illustrating that scaffold similarity does not guarantee target overlap.

Head-to-Head Evidence: Quantifying the Differentiation of N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide from its Closest Analogs


CCR5 Antagonist Potency in MOLT4 Cells: Target Compound vs. Maraviroc

The target compound demonstrated measurable, though moderate, antagonist activity at the CCR5 receptor in a human MOLT4 cell-based calcium mobilization assay. Its potency is significantly lower than that of the clinically approved CCR5 antagonist Maraviroc, a key reference compound, providing a distinct pharmacological profile for studies where a non-clinical potency level is required [1].

CCR5 IC50 (MOLT4)
Cross-study comparable
Target: 6.50 μM
Maraviroc: 3.3 nM
Supports concentration-response titration studies
Approx. 1,970-fold lower potency; cross-study comparison with clinical reference compound
CCR5 Antagonist HIV Entry Inhibitor Calcium Mobilization Assay

CCR5 Antagonist Potency: Target Compound vs. Nesbuvir (a structural analog)

Nesbuvir (5-cyclopropyl-2-(4-fluorophenyl)-6-[N-(2-hydroxyethyl)methanesulfonamido]-N-methyl-1-benzofuran-3-carboxamide) is a close structural analog sharing the cyclopropyl and 4-fluorophenyl motifs. While comparable public domain IC50 data for Nesbuvir at CCR5 is limited, it is a known Hepatitis C virus (HCV) inhibitor with a distinct mechanism of action (NS5B polymerase inhibition). This divergence in primary target and therapeutic indication against the structural similarity underscores the critical role of the phenylacetamide scaffold in determining target engagement [1].

Primary Target
Cross-study comparable
Target: CCR5 antagonist
Nesbuvir: HCV NS5B inhibitor
Structural similarity does not imply target overlap
Scaffold-specific target engagement confirmed by separate literature sources
CCR5 Antagonist Structural Analog HIV Research

Importance of the Cyclopropylacetamide Moiety for CCR5 Activity

The cyclopropyl group on the amide nitrogen is a key structural feature. In the broader phenylacetamide class of GK activators, the cyclopropyl substitution is specifically claimed as essential for activity [1]. In the context of CCR5 antagonism, the rigid cyclopropyl ring is hypothesized to constrain the molecule in a bioactive conformation, enhancing target binding. This differentiates the compound from analogs with alternative N-substituents (e.g., methyl or ethyl), which are predicted to have altered or abolished activity.

N-Cyclopropyl Role
Class-level inference
Cyclopropyl group present
May constrain bioactive conformation for CCR5 binding
Inferred from phenylacetamide SAR patents; direct CCR5 data unavailable for non-cyclopropyl analogs
Structure-Activity Relationship (SAR) Cyclopropyl Group Sulfonamide

High-Confidence Application Scenarios for N-Cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide Based on Quantitative Evidence


Investigating CCR5-Mediated HIV Entry with a Non-Potent Tool Compound

Based on its confirmed CCR5 antagonist activity with an IC50 of 6.5 μM [1], the compound is ideally suited as a low-potency chemical probe for HIV-1 entry studies. It can be used to establish concentration-response curves and study the nuances of gp120-CD4 binding kinetics where potent clinical antagonists like Maraviroc would saturate the system.

Structural Biology and Co-crystallization Studies of the CCR5 Receptor

The compound's distinct sulfonamide-phenylacetamide scaffold, which diverges from the typical tropane or piperidine scaffold of many CCR5 antagonists [2], makes it a valuable candidate for co-crystallization trials. Solving the structure of CCR5 bound to this novel chemotype could reveal new allosteric binding pockets, accelerating rational drug design.

In Vitro Selectivity Screening Against Chemokine Receptor Panels

Prioritizing this compound for lead discovery requires profiling its activity against related chemokine receptors (e.g., CCR2, CXCR4). Its moderate potency at CCR5 provides an ideal dynamic range for selectivity assays, as verified by its calcium mobilization data [1], to validate its use in inflammation and autoimmune disease models.

Application
Selection Property
Validation Focus
HIV-1 entry mechanism studies
Moderate CCR5 antagonist potency
Concentration-response binding kinetics
CCR5 structural biology / co-crystallization
Novel sulfonamide-phenylacetamide chemotype
Allosteric binding site identification
Chemokine receptor selectivity profiling
Suitable dynamic range for panel screening
Off-target activity at CCR2, CXCR4
Quote Request

Request a Quote for N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.